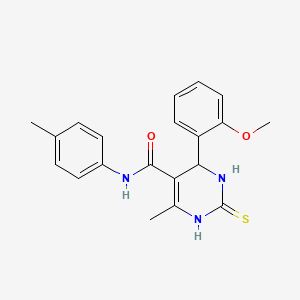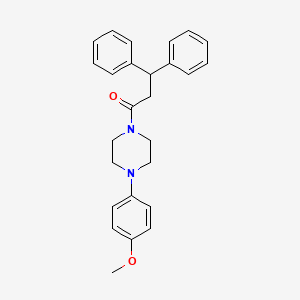
1-(3,3-diphenylpropanoyl)-4-(4-methoxyphenyl)piperazine
Übersicht
Beschreibung
1-(3,3-diphenylpropanoyl)-4-(4-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C26H28N2O2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.215078140 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dopamine Transporter Inhibition for Cocaine-Abuse Therapy
1-(3,3-Diphenylpropanoyl)-4-(4-methoxyphenyl)piperazine, through its structural analogs, has been explored for its therapeutic potential in treating cocaine abuse by targeting the dopamine transporter (DAT). This involves the synthesis of optically pure hydroxylated derivatives displaying substantial enantioselectivity. The S enantiomers demonstrated higher DAT affinity, while R enantiomers interacted more with the serotonin transporter (SERT). Such differentiation in binding affinities underscores the compound's selective targeting capabilities, essential for developing long-acting agents against cocaine dependence (Hsin et al., 2002).
Antimicrobial Activities
Another facet of research on this compound derivatives reveals their potential in antimicrobial applications. The synthesis of novel compounds, including modifications to the piperazine structure, has shown good to moderate antimicrobial activities against a range of microorganisms. This points to the compound's versatility and its derivatives' potential in contributing to new antimicrobial agents (Bektaş et al., 2010).
Novel Diphenylalkyl Piperazine Derivatives
Investigations into novel diphenylalkyl piperazine derivatives, structurally related to this compound, have demonstrated their potential as potent dopamine uptake inhibitors. Such compounds, by exhibiting moderate to high DAT binding affinities, present a basis for further exploring this class of compounds in the development of treatments for disorders related to dopamine dysregulation (Kimura et al., 2003).
Differential Binding to Dopamine Receptors
Substituted derivatives have been studied for their affinity to dopamine receptors, indicating a significant correlation between their ability to displace dopamine from its binding sites and their potency as dopamine uptake inhibitors. This research underscores the importance of structural modifications in enhancing the dopaminergic activity of piperazine derivatives, providing insights into the design of more effective dopaminergic agents (Zee & Hespe, 1985).
HIV-1 Reverse Transcriptase Inhibition
Bis(heteroaryl)piperazines (BHAPs), derivatives of this compound, have been identified as significantly potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. This demonstrates the compound's structural framework's potential in contributing to the development of novel therapeutic agents against HIV-1 (Romero et al., 1994).
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-30-24-14-12-23(13-15-24)27-16-18-28(19-17-27)26(29)20-25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25H,16-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZHNYLNPBWVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


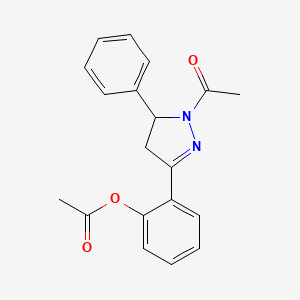
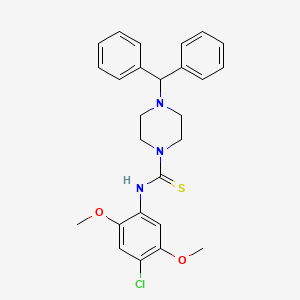
![2-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4062494.png)

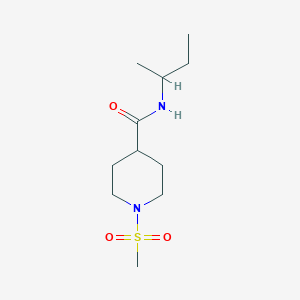

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-ethylbenzoyl)piperazine](/img/structure/B4062529.png)
![N-(5-{[2-(mesitylamino)-1-methyl-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4062540.png)
![ethyl 5-cyano-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4062560.png)
![N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)-2-naphthalenesulfonamide](/img/structure/B4062568.png)
![methyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4062574.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4062578.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4062581.png)
